molecular formula C11H17N B2469338 2-(3-Methylbutyl)aniline CAS No. 104177-71-1

2-(3-Methylbutyl)aniline

Cat. No. B2469338
CAS RN: 104177-71-1
M. Wt: 163.264
InChI Key: RFVAXXMMLNCSIJ-UHFFFAOYSA-N
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Description

2-(3-Methylbutyl)aniline is an organic compound with the molecular formula C11H17N and a molecular weight of 163.26 . It is a derivative of aniline, which is an aromatic amine .


Synthesis Analysis

The synthesis of this compound involves several methods . A related compound, 2-(1-methylbut-2-en-1-yl)aniline, has been synthesized and characterized in a study on modifying aniline monomers . The structures and composition of the polymers synthesized were confirmed by various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of this compound consists of an aniline (aminobenzene) core with a 3-methylbutyl substituent . Anilines are aromatic amines, characterized by an amino group attached to a benzene ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 163.26 . Its density is predicted to be 0.935±0.06 g/cm3 . More specific physical and chemical properties of this compound are not provided in the search results.

Scientific Research Applications

1. Environmental Applications

2-(3-Methylbutyl)aniline, as a derivative of aniline, finds relevance in environmental studies, particularly in the degradation of pollutants. Research on a strain of Delftia sp. AN3, capable of degrading aniline and its derivatives in wastewater treatment, highlights the significance of such compounds in bioremediation processes (Liu et al., 2002). Similarly, the study of anilines in Dutch rivers reflects the environmental monitoring of these compounds (Wegman & Korte, 1981).

2. Polymer Science

This compound derivatives are pivotal in polymer science. The synthesis and characterization of new polyaniline (PANI) derivatives, for instance, showcase the potential of these compounds in creating sensitive chemical sensors (Mustafin et al., 2021). Another study focuses on the synthesis conditions of poly-2-[(2E)-1-methyl-2-buten-1-yl]aniline, examining its physicochemical properties and applications in moisture sensors (Andriianova et al., 2021).

3. Sensor Technology

The versatility of this compound derivatives extends to sensor technology. For example, the use of polyaniline as a pH electrode and its potential in nonenzymatic glucose sensors highlight the diverse applications of aniline derivatives in sensor technology (Shoji & Freund, 2001).

4. Catalysis and Chemical Synthesis

These compounds also play a role in catalysis and chemical synthesis. A study involving the mono-N-methylation of anilines using methanol, catalyzed by a manganese pincer-complex, demonstrates the utility of aniline derivatives in organic synthesis (Bruneau‐Voisine et al., 2017). The synthesis of polymers for specific applications like electrosynthesis in 2- and 3-methylaniline also indicates their importance in material science (Cattarin et al., 1988).

Mechanism of Action

Action Environment

The action, efficacy, and stability of 2-(3-Methylbutyl)aniline can be influenced by various environmental factors These factors could include pH, temperature, presence of other molecules, and cellular context For instance, the compound’s reactivity and stability could be affected by the pH of its environment Its efficacy could also be influenced by the presence of other molecules that compete for the same targets

properties

IUPAC Name

2-(3-methylbutyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,9H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVAXXMMLNCSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution comprising 8.0 g (0.045 mol) of 1-(2-aminophenyl)-3-methylbutan-1-one (X-1), 6.8 g (0.135 mol) of hydrazine hydrate and 7.6 g (0.135 mol) of potassium hydroxide in 90 ml of triethylene glycol is heated at 210° C. for 6 h. For work-up, water and ethyl acetate are added at room temperature. The organic phase is again washed with water, dried over magnesium sulphate and concentrated under reduced pressure. Purification by column chromatography (cyclohexane/ethyl acetate 3:1) gives 5.3 g (71.5% of theory) of [2-(3-methylbutyl)-phenyl]amine.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
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90 mL
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture composed of 10 ml of methanol, 1.3 g (6.4 mmol) of the above 2-(3-methylbutyl)nitrobenzene, and 6.4 ml of concentrated aqueous hydrochloric acid solution, 1.4 g (25.1 mmol) of reduced iron was added in portions and heated to 60° C. with stirring for 1 hour. The reaction mass was poured into water, neutralized with a saturated aqueous sodium hydrogen carbonate solution and filtered to remove precipitated iron hydroxide. The filtrate was extracted with ethyl acetate, washed with a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain 0.95 g of the desired product as oil. Yield was 85%.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
2-(3-methylbutyl)nitrobenzene
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
6.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
reduced iron
Quantity
1.4 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
85%

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